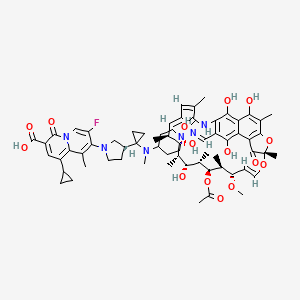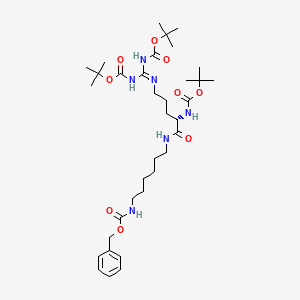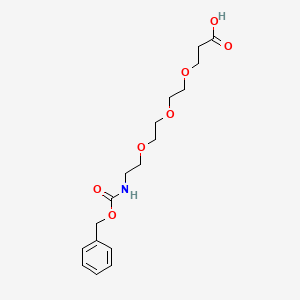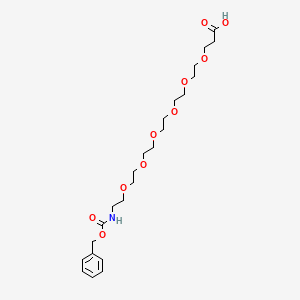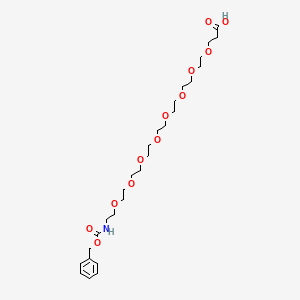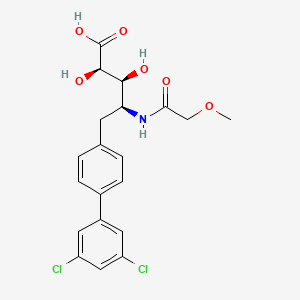
Centanafadine-Hydrochlorid
Übersicht
Beschreibung
- EB-1020, früher bekannt unter dem Entwicklungscode „EB-1020“, ist eine Verbindung, die als Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer (SNDRI) entwickelt wurde.
- Seine Entwicklung begann bei Euthymics Bioscience, nachdem sie DOV Pharmaceutical erworben hatten.
- EB-1020 hemmt die Wiederaufnahme von Noradrenalin, Dopamin und Serotonin mit IC50-Verhältnissen von 6:38:83. .
Wissenschaftliche Forschungsanwendungen
- EB-1020 hat potenzielle Anwendungen in verschiedenen Bereichen:
Psychiatrie und Neurologie: Ursprünglich für Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) entwickelt, zeigt es eine stimulierende Wirksamkeit und gute Verträglichkeit.
Neurotransmittermodulation: Seine dreifache Wiederaufnahmehemmung beeinflusst die Serotonin-, Noradrenalin- und Dopaminspiegel, was es für affektive Störungen relevant macht.
Neuropharmakologie: Die Forschung untersucht die Auswirkungen auf das Gleichgewicht der Neurotransmitter und verwandte Erkrankungen.
Wirkmechanismus
- Der Wirkmechanismus von EB-1020 besteht darin, die Wiederaufnahmetransporter für Serotonin (SERT), Noradrenalin (NET) und Dopamin (DAT) zu blockieren.
- Durch die Hemmung der Wiederaufnahme erhöht es die Verfügbarkeit dieser Neurotransmitter im synaptischen Spalt, was möglicherweise Stimmung, Aufmerksamkeit und Verhalten beeinflusst.
Wirkmechanismus
Target of Action
Centanafadine hydrochloride primarily targets three neurotransmitter transporters: the norepinephrine transporter, the dopamine transporter, and the serotonin transporter . These transporters play crucial roles in the regulation of neurotransmission, which is essential for normal brain function .
Mode of Action
Centanafadine hydrochloride acts as a reuptake inhibitor for norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by Centanafadine hydrochloride are those involved in the transmission of norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, Centanafadine hydrochloride can potentially modulate several downstream effects related to mood, attention, and cognition .
Pharmacokinetics
The pharmacokinetic properties of Centanafadine hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the drug’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Centanafadine hydrochloride’s action are primarily related to its impact on neurotransmission. By increasing the availability of norepinephrine, dopamine, and serotonin in the synaptic cleft, Centanafadine hydrochloride can enhance neurotransmission, potentially leading to improvements in symptoms of disorders like attention-deficit hyperactivity disorder (ADHD) .
Action Environment
The action, efficacy, and stability of Centanafadine hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications . Specific details about how these factors influence the action of centanafadine hydrochloride are still under investigation .
Biochemische Analyse
Biochemical Properties
Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .
Cellular Effects
Centanafadine hydrochloride has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of Centanafadine hydrochloride involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .
Temporal Effects in Laboratory Settings
In clinical trials, Centanafadine hydrochloride demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings
Metabolic Pathways
As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .
Transport and Distribution
As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .
Subcellular Localization
As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für EB-1020 nicht öffentlich zugänglich. Es wird durch eine Reihe chemischer Schritte synthetisiert, um die gewünschte Struktur zu erreichen.
- Industrielle Produktionsmethoden sind proprietär und werden aus kommerziellen Gründen in der Regel nicht veröffentlicht.
Analyse Chemischer Reaktionen
- EB-1020 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Detaillierte Informationen zu spezifischen Reaktionen und Reagenzien sind begrenzt.
- Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von EB-1020 liegt in seinem dreifachen Wiederaufnahmehemmungsprofil (Serotonin, Noradrenalin und Dopamin).
- Ähnliche Verbindungen umfassen:
Amitifadine: Ebenfalls ein dreifacher Wiederaufnahmehemmer.
Bicifadine: Dualer Noradrenalin-Dopamin-Wiederaufnahmehemmer.
Dasotraline: Dreifacher Wiederaufnahmehemmer mit einer längeren Halbwertszeit.
Eigenschaften
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923981-14-0 | |
| Record name | Centanafadine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENTANAFADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
